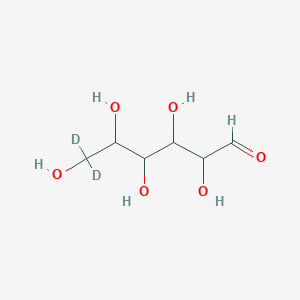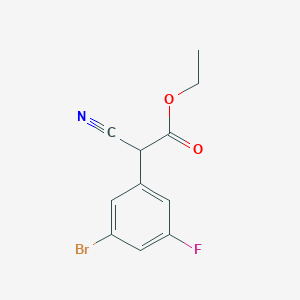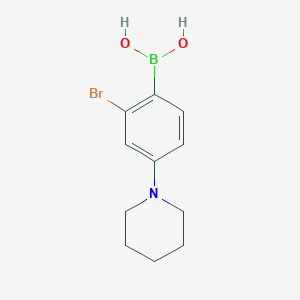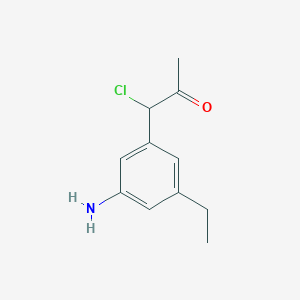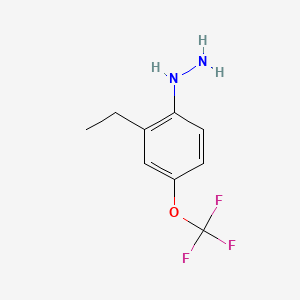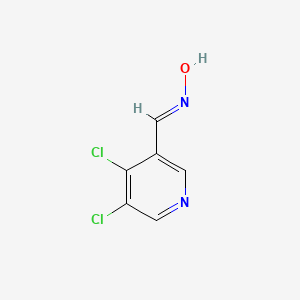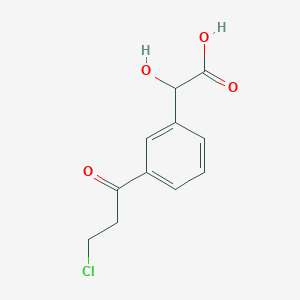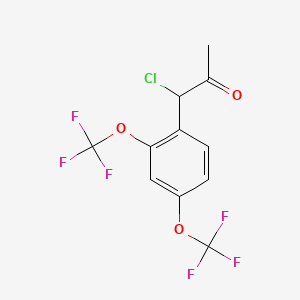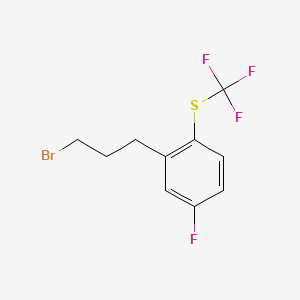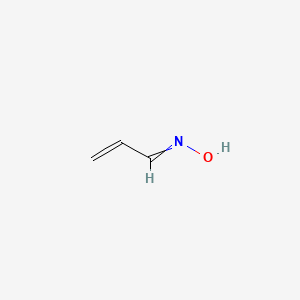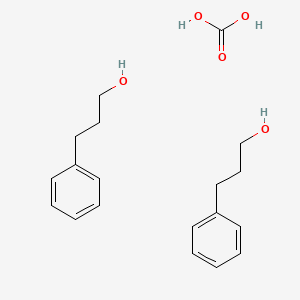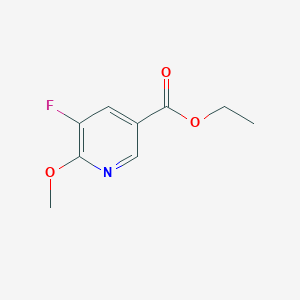
Benzenamine, 4-ethyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 4-ethyl-, hydrochloride, also known as 4-ethylbenzenamine hydrochloride, is an organic compound with the molecular formula C8H11N·HCl. It is a derivative of aniline, where an ethyl group is substituted at the para position of the benzene ring. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzenamine, 4-ethyl-, hydrochloride can be synthesized through several methods. One common method involves the alkylation of aniline with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Alkylation of Aniline: Aniline is reacted with ethyl bromide or ethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like ethanol or acetone.
Formation of Hydrochloride Salt: The resulting 4-ethylbenzenamine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, 4-ethyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or nitro compounds.
Reduction: Reduction reactions can convert it to the corresponding amine or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Para-benzoquinone or nitro derivatives.
Reduction: Ethylcyclohexylamine or other reduced forms.
Substitution: Various substituted benzenamines depending on the reagents used.
Applications De Recherche Scientifique
Benzenamine, 4-ethyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzenamine, 4-ethyl-, hydrochloride depends on its specific application. In general, it acts as a nucleophile in various chemical reactions, where the amino group can donate electrons to electrophilic centers. This property makes it useful in the synthesis of complex organic molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aniline: The parent compound without the ethyl group.
Benzenamine, 4-methyl-, hydrochloride: Similar structure with a methyl group instead of an ethyl group.
Benzenamine, 4-chloro-, hydrochloride: Similar structure with a chloro group instead of an ethyl group.
Uniqueness
Benzenamine, 4-ethyl-, hydrochloride is unique due to the presence of the ethyl group at the para position, which influences its reactivity and properties. This substitution can affect the compound’s solubility, boiling point, and interaction with other chemicals, making it distinct from its analogs.
Propriétés
Numéro CAS |
59626-77-6 |
|---|---|
Formule moléculaire |
C8H12ClN |
Poids moléculaire |
157.64 g/mol |
Nom IUPAC |
4-ethylaniline;hydrochloride |
InChI |
InChI=1S/C8H11N.ClH/c1-2-7-3-5-8(9)6-4-7;/h3-6H,2,9H2,1H3;1H |
Clé InChI |
NJKMADBKFHAQPY-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


